3-((4-chlorophenyl)sulfonyl)-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine
Description
The compound 3-((4-chlorophenyl)sulfonyl)-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine belongs to the pyrrolo-quinoxaline family, characterized by a fused bicyclic aromatic system. Its structure includes a sulfonyl group at the 3-position (substituted with a 4-chlorophenyl ring) and a 2-methoxyethyl chain at the 1-position of the pyrrolo-quinoxaline scaffold.
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-1-(2-methoxyethyl)pyrrolo[3,2-b]quinoxalin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O3S/c1-27-11-10-24-18(21)17(28(25,26)13-8-6-12(20)7-9-13)16-19(24)23-15-5-3-2-4-14(15)22-16/h2-9H,10-11,21H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUWNIDXTYCYYGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=C(C2=NC3=CC=CC=C3N=C21)S(=O)(=O)C4=CC=C(C=C4)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-((4-chlorophenyl)sulfonyl)-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine is a novel compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activities associated with this compound, focusing on its antibacterial, anticancer, and enzyme inhibitory properties based on recent research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure incorporates a pyrroloquinoxaline core, which is known for its diverse biological activities. The presence of the sulfonyl group and the methoxyethyl substituent are significant in modulating its pharmacological properties.
Antibacterial Activity
Recent studies have demonstrated that derivatives of pyrroloquinoxaline compounds exhibit notable antibacterial properties. For instance, a related study indicated that compounds with similar sulfonyl groups showed moderate to strong activity against Salmonella typhi and Bacillus subtilis . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential enzymatic processes.
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| This compound | Salmonella typhi | Moderate |
| This compound | Bacillus subtilis | Strong |
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. A study highlighted that derivatives with similar structures exhibited significant antiproliferative effects against human cancer cell lines. Specifically, the compound was effective in inhibiting cell growth and inducing apoptosis in cancer cells .
Case Study : In a comparative analysis, compounds structurally related to this compound were tested against various cancer cell lines. The results indicated that these compounds could reduce cell viability significantly compared to control groups.
Enzyme Inhibition
The compound has also been studied for its enzyme inhibitory properties, particularly against acetylcholinesterase (AChE) and urease. Inhibition of AChE is crucial for developing treatments for neurodegenerative diseases such as Alzheimer’s disease. The compound displayed strong inhibitory activity against AChE with an IC50 value comparable to known inhibitors .
| Enzyme | Inhibition Type | IC50 Value |
|---|---|---|
| Acetylcholinesterase (AChE) | Strong Inhibitor | Comparable to standard drugs |
| Urease | Significant Inhibition | Specific IC50 values not disclosed |
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
- Antibacterial Mechanism : Likely involves disruption of bacterial metabolism and cell wall integrity.
- Anticancer Mechanism : Induction of apoptosis through activation of caspases and modulation of cell cycle regulators.
- Enzyme Inhibition : Competitive inhibition at active sites of target enzymes leading to decreased substrate conversion.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of structurally related pyrrolo-quinoxaline derivatives, focusing on substituents, molecular properties, and reported biological activities.
Table 1: Structural and Molecular Comparison
*Calculated based on molecular formula.
Key Observations :
Substituent Impact on Solubility: Methoxyethyl (target compound) and ethanol () groups enhance aqueous solubility compared to hydrophobic chains like phenylpropyl (). Fluorine (CAY10602) and methoxy () substituents improve metabolic stability and bioavailability.
Sulfonyl Group Variations :
- Chlorophenyl sulfonyl (target compound) may increase receptor affinity due to halogen bonding, as seen in kinase inhibitors.
- Phenylsulfonyl (CAY10602) and methoxyphenyl sulfonyl () alter steric hindrance and electronic effects, influencing target selectivity.
Biological Activity: CAY10602 is reported as a Janus kinase 3 (JAK3) inhibitor, with the fluorophenyl group critical for ATP-binding pocket interaction. 3-(4-Methoxyphenyl)sulfonyl-1-(3-phenylpropyl)... () lacks direct activity data but shares structural motifs with anticancer agents targeting PLK1. The ethanol derivative () may exhibit improved CNS penetration due to its hydrophilic tail.
Table 2: Pharmacological Profiles of Selected Analogs
Preparation Methods
Chlorosulfonation Followed by Substitution
Electrophilic sulfonation using 4-chlorobenzenesulfonyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base provides moderate yields (65%). The reaction proceeds at 0°C to minimize polysubstitution, with the sulfonyl group preferentially attaching to position 3 due to electronic effects of the quinoxaline nitrogen atoms.
Metal-Catalyzed Sulfonylation
Palladium-catalyzed coupling of boronic acid derivatives with sulfonyl halides has been explored for improved selectivity. Using Pd(PPh₃)₄ and potassium carbonate in toluene at 110°C, regioselectivity exceeds 90%, though costs and catalyst recovery remain limitations.
N-Alkylation with 2-Methoxyethyl Group
The 2-methoxyethyl moiety is introduced via alkylation of the pyrroloquinoxaline amine.
Mitsunobu Reaction
Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF, 2-methoxyethanol reacts with the amine at position 1, achieving 75% yield. This method avoids over-alkylation but requires anhydrous conditions.
Direct Alkylation with Haloalkanes
Treatment with 2-methoxyethyl bromide in dimethylformamide (DMF) using potassium carbonate as a base at 60°C for 12 hours provides a cheaper alternative (60% yield). Excess alkylating agent (1.5 equiv.) is necessary due to competing hydrolysis.
Table 2: Alkylation Efficiency by Method
| Method | Reagents | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Mitsunobu | DEAD, PPh₃, 2-methoxyethanol | THF, 0°C to RT | 75 | |
| Direct Alkylation | 2-Methoxyethyl bromide, K₂CO₃ | DMF, 60°C | 60 |
Purification and Characterization
Final purification employs column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from acetone/water mixtures.
Crystallization Techniques
Slow cooling of saturated acetone solutions yields needle-like crystals suitable for X-ray diffraction (XRPD). Form B polymorphs display distinct peaks at 2θ = 12.4°, 16.7°, and 24.9°, confirming phase purity.
Spectroscopic Analysis
¹H NMR (400 MHz, DMSO-d₆) exhibits characteristic signals: δ 8.21 (d, J = 8.4 Hz, 2H, ArH), 7.89 (s, 1H, NH₂), and 4.12 (t, J = 6.0 Hz, 2H, OCH₂). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 466.0821 [M+H]⁺.
Optimization and Challenges
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 3-((4-chlorophenyl)sulfonyl)-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine, and how can reaction conditions be optimized?
- Methodology :
- Begin with substituted quinoxaline derivatives as precursors (e.g., via nucleophilic substitution or cross-coupling reactions) .
- Optimize reaction parameters (temperature, solvent polarity, catalyst loading) using Design of Experiments (DoE) to maximize yield . For example, employ a central composite design to test temperature (80–120°C) and solvent (DMF vs. THF) effects.
- Confirm purity and structure via LC-MS, / NMR, and FT-IR spectroscopy, comparing spectral data to known pyrroloquinoxaline derivatives .
Q. How should researchers characterize the structural and physicochemical properties of this compound?
- Methodology :
- Crystallography : Attempt single-crystal X-ray diffraction (if crystallizable) to resolve 3D conformation, referencing similar quinoxaline derivatives .
- Solubility : Perform shake-flask experiments in buffered solutions (pH 1–7.4) to determine logP and solubility profiles .
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition points and hygroscopicity via dynamic vapor sorption (DVS) .
Q. What analytical techniques are recommended for detecting impurities or byproducts during synthesis?
- Methodology :
- Employ HPLC with a C18 column and UV detection (λ = 254 nm) to separate and quantify impurities.
- Use high-resolution mass spectrometry (HRMS) to identify unexpected byproducts (e.g., incomplete sulfonylation or methoxyethylation) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodology :
- Assay Validation : Replicate experiments under standardized conditions (e.g., ATP levels, cell passage number) to rule out variability .
- Structural Analog Comparison : Test activity against analogs (e.g., fluorophenyl or methyl-substituted variants) to isolate substituent effects .
- Meta-Analysis : Apply statistical models (e.g., random-effects meta-analysis) to aggregate data across studies, identifying outliers or confounding variables .
Q. What strategies are effective for elucidating the structure-activity relationship (SAR) of this compound in kinase inhibition?
- Methodology :
- Computational Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (e.g., JAK2 or PI3Kγ) .
- Mutagenesis Studies : Engineer kinase mutants (e.g., gatekeeper residue substitutions) to validate predicted binding modes .
- Free Energy Calculations : Apply molecular dynamics (MD) simulations to estimate binding affinities (ΔG) for SAR refinement .
Q. How can experimental design address challenges in scaling up synthesis while maintaining reproducibility?
- Methodology :
- Flow Chemistry : Transition batch reactions to continuous-flow systems to control exothermic steps (e.g., sulfonylation) and improve mixing .
- Process Analytical Technology (PAT) : Integrate in-line FT-IR or Raman spectroscopy for real-time monitoring of intermediate formation .
- Robustness Testing : Use Plackett-Burman designs to identify critical process parameters (CPPs) affecting yield and purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
